molecular formula C13H10ClFO4 B2867112 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 278597-15-2

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2867112
CAS No.: 278597-15-2
M. Wt: 284.67
InChI Key: CEDBFUQHMUYPMM-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 2-chloro-6-fluorophenyl substituent at the methylidene position. Meldrum’s acid derivatives are widely studied for their versatility in organic synthesis, serving as precursors for heterocycles, polymer intermediates, and bioactive molecules . The compound’s structure features a dioxane-4,6-dione core with two methyl groups at the 2-position, providing steric and electronic stabilization. The 2-chloro-6-fluorophenyl group introduces both electron-withdrawing (Cl, F) and steric effects, which influence its reactivity and physicochemical properties compared to analogs .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO4/c1-13(2)18-11(16)8(12(17)19-13)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDBFUQHMUYPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=CC=C2Cl)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts :
    • Lemon juice : A green, biodegradable catalyst containing citric acid, achieving yields up to 82% for analogous fluorinated benzylidene-Meldrum’s acid derivatives.
    • Triethylamine (TEA) : In anhydrous DMF at 60°C under argon, TEA facilitates enolate formation, with reaction completion within 3–6 hours.
  • Solvents : Ethanol, DMF, or water, depending on the catalyst system. Aqueous conditions are preferred for eco-friendly synthesis.

Representative Procedure :

  • Combine equimolar amounts of 2-chloro-6-fluorobenzaldehyde (1 mmol) and Meldrum’s acid (1 mmol) in DMF (5 mL).
  • Add triethylamine (1 mL) and heat at 60°C under argon with stirring.
  • Monitor via TLC (hexane/ethyl acetate, 1:1). Quench with 10% HCl after 4 hours.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Yield : 78–85%.

Alternative Synthetic Strategies

Domino Knoevenagel/Michael Addition

A domino reaction sequence reported for structurally related compounds involves:

  • Knoevenagel condensation to form the benzylidene intermediate.
  • Michael addition of acetone derivatives, followed by intramolecular C-acylation.
    While this method is effective for complex diones, it requires stringent anhydrous conditions and offers no significant yield advantage for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies on analogous systems show yields comparable to conventional heating (80–82%) but require specialized equipment.

Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance enolate stability, improving yields to >80%.
  • Ethanol/water mixtures : Lower yields (70–75%) due to reduced solubility of Meldrum’s acid.

Temperature and Time

  • 60–80°C : Optimal for balancing reaction rate and byproduct formation.
  • Prolonged heating (>6 hours) : Leads to decomposition of the α,β-unsaturated product.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons appear as a multiplet δ 7.2–7.5 ppm; the methylidene proton resonates as a singlet δ 6.8 ppm.
  • ¹³C NMR : Carbonyl carbons at δ 165–170 ppm; quaternary carbons of the dioxane ring at δ 105–110 ppm.
  • HRMS : Calculated for C₁₃H₉ClFO₄ [M+H]⁺: 299.0124; Found: 299.0121.

Data Summary Table

Parameter Conditions Yield (%) Source
Catalyst: Lemon juice Ethanol/water, 70°C, 4h 82
Catalyst: Triethylamine DMF, 60°C, argon, 4h 85
Solvent: DMSO 80°C, 3h 78
Microwave-assisted Ethanol, 100W, 15min 80

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural differences among Meldrum’s acid derivatives with aromatic substituents:

Compound Name Substituent on Methylidene Group Key Structural Features Reference
5-[(2-Chloro-6-fluorophenyl)methylidene] derivative 2-Cl, 6-F Electron-withdrawing, steric hindrance
5-(2-Chlorobenzylidene) derivative 2-Cl Less steric hindrance, no fluorine
5-[(4-Methoxyphenyl)methylidene] derivative 4-OCH₃ Electron-donating, enhanced solubility
5-(4-Hydroxybenzylidene) derivative 4-OH Hydrogen-bonding capability
5-[(5-Methylfuran-2-yl)methylidene] derivative 5-methylfuran Heterocyclic, π-conjugation effects

Key Observations :

  • Electron Effects : Electron-withdrawing groups (Cl, F) increase electrophilicity at the methylidene carbon, enhancing reactivity toward nucleophiles. In contrast, electron-donating groups (OCH₃, OH) reduce electrophilicity but improve solubility .
Physicochemical Properties
Property 5-[(2-Chloro-6-fluorophenyl)methylidene] Derivative 5-(2-Chlorobenzylidene) Derivative 5-[(4-Methoxyphenyl)methylidene] Derivative Source
Melting Point (°C) Not reported 192–194 160–162
Solubility Low in polar solvents Moderate in ethyl acetate High in methanol
Fluorescence (λ_em, nm) Not reported 420–450 (chloro analogs) 380–400 (methoxy analogs)

Key Findings :

  • The 2-chloro-6-fluorophenyl derivative likely exhibits lower solubility than methoxy-substituted analogs due to reduced polarity .
  • Chloro-substituted derivatives generally show redshifted fluorescence compared to methoxy analogs, suggesting that electron-withdrawing groups enhance conjugation .

Biological Activity

The compound 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione , also known as a derivative of dioxane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClFO4C_{13}H_{10}ClFO_{4}. Its structure features a dioxane ring, which is significant for its biological activity. The presence of the 2-chloro-6-fluorophenyl group is crucial for enhancing the compound's interaction with biological targets.

PropertyValue
Molecular Weight288.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.45

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of dioxane have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives were tested against human cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated that certain modifications to the dioxane structure increased cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the specific substituents on the phenyl ring .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target the phosphotyrosine-binding pocket of specific protein tyrosine phosphatases (PTPs), inhibiting their activity and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. The structural features that enhance its interaction with cellular targets may also facilitate binding to bacterial enzymes.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity LevelReference
E. coliModerate
S. aureusHigh
C. albicansLow

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring enhances its potency by increasing electron deficiency at the reactive sites.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The introduction of halogens (e.g., Cl and F) significantly boosts anticancer activity.
  • Dioxane Ring Modifications : Alterations in the dioxane moiety can lead to improved solubility and bioavailability.
  • Hydrophobic Interactions : The hydrophobic nature of the phenyl group contributes to better membrane permeability and target engagement.

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